tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features two hydroxyl groups at the 4-position and a tert-butyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate typically involves the protection of piperidine derivatives followed by hydroxylation. One common method involves the reaction of 4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester with appropriate reagents under controlled conditions . For instance, the reaction can be carried out in dry tetrahydrofuran at low temperatures with the addition of sodium hydride and other reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This includes the use of bulk reagents, continuous flow reactors, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology and Medicine: In biological and medical research, this compound is studied for its potential therapeutic properties. It may be used in the development of drugs targeting specific enzymes or receptors due to its structural similarity to biologically active molecules .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer synthesis and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyl groups and the tert-butyl ester moiety allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
tert-Butyl 4-hydroxy-1-piperidinecarboxylate: This compound is similar but lacks the second hydroxyl group at the 4-position.
1-Boc-4-hydroxypiperidine: Another similar compound with a Boc (tert-butoxycarbonyl) protecting group instead of the tert-butyl ester.
Uniqueness: tert-Butyl 4,4-dihydroxypiperidine-1-carboxylate is unique due to the presence of two hydroxyl groups at the 4-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other piperidine derivatives and makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 4,4-dihydroxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(12)11-6-4-10(13,14)5-7-11/h13-14H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJLNLKZNYWHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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